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Introduction

Fruquintinib is an orally administered, highly selective small molecule inhibitor of vascular endothelial
growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) that has demonstrated significant clinical
efficacy in the treatment of metastatic colorectal cancer (mCRC) and other solid tumors. As a
Biopharmaceutical Classification System (BCS) Class 2 weak base drug, fruquintinib exhibits pH-
dependent solubility, which presents unique challenges for its bioanalysis. The development and validation
of robust bioanalytical methods are essential for accurate quantification of fruquintinib in biological
matrices to support pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This
document provides detailed application notes and protocols for the bioanalysis of fruquintinib,
incorporating validated methods from recent scientific literature and emphasizing practical implementation

for researchers and drug development professionals.

The critical importance of reliable bioanalytical methods for fruquintinib is underscored by its established
clinical utility. Based on results from the phase III FRESCO study, fruquintinib was approved in China in
2018 for the treatment of patients with mCRC who had failed at least two prior lines of systemic therapy, and
subsequently received approval from the U.S. Food and Drug Administration in 2023 for the treatment of
adult patients with mCRC. These clinical advancements have increased the demand for precise, accurate, and

sensitive analytical methods to support ongoing research and clinical applications [1].
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Validated UPLC-MS/MS Method for Fruquintinib
Quantification in Rat Plasma

Method Overview and Development Rationale

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)
method has been developed specifically for the quantification of fruquintinib in rat plasma. This method
addresses several limitations of previously reported techniques, including insufficient detail on plasma
extraction procedures, chromatography conditions, method parameters, and inadequate sample collection
duration that failed to capture the complete pharmacokinetic profile. The current method was
comprehensively validated in accordance with United States Food and Drug Administration (FDA)

regulations for bioanalytical method validation, establishing its suitability for pharmacokinetic studies [2].

The development of this method was motivated by the need for enhanced sensitivity and selectivity in
fruquintinib bioanalysis. Previous methods reported in literature lacked detailed descriptions necessary for
duplication in other laboratories and had insufficient sampling duration, potentially missing critical
pharmacokinetic data points when plasma concentrations were still above the minimum effective
concentration or lower limit of quantitation. The current method overcomes these limitations through
optimized sample preparation, chromatographic separation, and mass spectrometric detection
parameters, allowing for reliable quantification over an extended period to fully characterize fruquintinib's

metabolic profile [2].

Experimental Protocols and Method Parameters

Instrumentation and Chromatographic Conditions: The analysis was performed using an Acquity UPLC
system coupled with a XEVO TQD triple quadrupole mass spectrometer (Waters Corp., Milford, MA, USA)
equipped with an electrospray ionization (ESI) source. Chromatographic separation was achieved using an
Acquity UPLC BEH C18 column (2.1 mm X 50 mm, 1.7 pm) maintained at 40°C. The mobile phase
consisted of acetonitrile (mobile phase A) and 0.1% formic acid in water (mobile phase B) with a gradient

elution program as follows: 0-0.5 minutes (90% A), 0.5-1 minutes (90-10% A), 1.0-2.0 minutes (10% A),
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2.0-2.1 minutes (10-90% A), and 2.1-3.0 minutes (90% A). The flow rate was set at 0.30 mL/min with a total

run time of 3.0 minutes [2].

Mass Spectrometric Detection: Detection was performed using positive multiple reaction monitoring
(MRM) mode with precursor-to-product ion transitions of m/z 394.2 — 363.2 for fruquintinib and m/z 285
— 154 for the internal standard (diazepam). The mass spectrometer parameters were optimized as follows:
desolvation temperature at 500°C, desolvation gas flow rate at 600 L/h, argon collision gas flow rate at 150
L/h, and collision cell pressure at 7.0 Bar. All data acquisition and instrument control were processed using

Masslynx 4.1 software (Waters Corp.) [2].

Sample Preparation Protocol:

e Transfer 100 pL of thawed plasma sample to a clean tube

e Add 200 pL of acetonitrile containing internal standard (diazepam, 100 ng/mL)
e Vortex mix for 1.0 minute

e Centrifuge at 13,000 x g for 10 minutes

e Collect clear supernatant and inject 6 pL into the UPLC-MS/MS system

Table 1: Method Validation Parameters for Fruquintinib UPLC-MS/MS Analysis

Validation Parameter Results Acceptance Criteria

Linear range 1.0-1000 ng/mL >0.99 correlation coefficient

Correlation coefficient (r?) 0.9992 or better >0.99

Intra-day precision (RSD%) <11.9% <15%

Intra-day accuracy (RE%) +13.7% +15%

Inter-day precision (RSD%) Within 11.9% <15%

Inter-day accuracy (RE%) +13.7% +15%

Matrix effect Acceptable No significant suppression/enhancement
Recovery Consistent and reproducible -
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Calibration Standards and Quality Control Samples: Stock solutions of fruquintinib and internal
standard were prepared in acetonitrile at 1 mg/mL and stored at 4°C. Calibration standards were prepared by
spiking blank plasma with working solutions to achieve concentrations of 1.0, 5.0, 10, 50, 100, 500, and
1000 ng/mL. Quality control (QC) samples were prepared at three concentration levels (2.0, 80, and 800

ng/mL) in the same manner. All prepared solutions were stored at -20°C until analysis [2].

Method Validation Results

The method was rigorously validated according to FDA guidelines for bioanalytical method validation.
Selectivity was demonstrated by the absence of interfering peaks at the retention times of fruquintinib and
internal standard in blank plasma samples. Linearity was established over the concentration range of 1.0-
1000 ng/mL using a weighted (1/x?) least-squares linear regression model with a correlation coefficient of
0.9992 or better. The lower limit of quantification (LLOQ) was determined to be 1.0 ng/mL with

acceptable precision and accuracy [2].

Precision and accuracy were evaluated using QC samples at low, medium, and high concentrations (2.0, 80,
and 800 ng/mL) with six replicates each within one day and on three consecutive days. The intra- and inter-
day precision (RSD%) and accuracy (RE%) were within 11.9% and £13.7%, respectively, meeting the
acceptance criteria of +15%. Recovery was consistent and reproducible, calculated as the ratio of the peak
area of the analyte in QCs to the post-protein precipitation at equivalent analyte concentrations. Matrix

effects were evaluated and found to be acceptable under the current method conditions [2].

Stability studies were conducted under various conditions including room temperature for 12 hours, 4°C for
12 hours, -80°C for 28 days, and through three freeze-thaw cycles from -20°C to room temperature. The
analyte stability was between 85% and 115% at three concentration levels (2, 80, 800 ng/mL) with five

replicates, confirming the stability of fruquintinib under these conditions [2].

Stability-Indicating UPLC Method with QbD Approach

Quality by Design (QbD) Framework

© 2026 Smolecule. All rights reserved. 4/12 Tech Support


https://www.smolecule.com/products/s528503?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6699497/
https://www.smolecule.com/products/s528503?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6699497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6699497/
https://www.smolecule.com/products/s528503?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6699497/
https://www.smolecule.com/products/s528503?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

A Quality by Design (QbD) based stability-indicating UPLC method has been developed for the analysis of
fruquintinib and its impurities, representing a significant advancement in the analytical methodology for
this drug substance. The QbD approach provides a scientific, risk-based, and proactive framework that
ensures the method is not only robust and reliable but also capable of delivering intended performance
throughout the drug lifecycle. This systematic methodology begins with defining the Analytical Target
Profile (ATP), identifying Critical Method Parameters (CMPs) and Critical Quality Attributes (CQAs),
conducting risk assessment, and optimizing method performance using Design of Experiments (DoE)

strategy [3].

The QbD implementation revealed that mobile phase pH was the prime factor for separating closely eluting
impurities, highlighting the critical nature of this parameter in method robustness. The method was
determined to be specific, with no interference from impurities or degradation products, confirming its
stability-indicating capability. The forced degradation studies provided comprehensive insight into the
degradation behavior of fruquintinib and facilitated the identification and characterization of major
degradation products, which is crucial for ensuring drug product quality and safety throughout its shelf life

[3].

Experimental Protocol and Chromatographic Conditions

Instrumentation and Chromatographic Conditions: Analysis was performed using an Acquity UPLC
system (Waters, MA, USA) coupled with a Synapt G2 Q-ToF mass spectrometer and a PDA detector.
Chromatographic separation was achieved on a BEH C18 column (100 mm x 2.1 mm, 1.7 pm particle size)
under isocratic conditions. The mobile phase consisted of 5 mM ammonium formate buffer (pH 3.5),
acetonitrile, and methanol in the ratio 45:35:20 (v/v) at a flow rate of 0.3 mL/min. The column temperature
was maintained at 35°C, injection volume was 2 pL, and detection was performed at 265 nm, which was

determined as the iso-absorptive wavelength for both fruquintinib and its impurities [3].

Mass Spectrometric Characterization: Structural characterization of degradation products was performed
using LC-MS/MS with positive electrospray ionization (ESI+) mode. The source parameters were optimized
as follows: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 500°C, desolvation
gas flow 800 L/h, and cone gas flow 50 L/h. Argon was used as collision gas for fragmentation in product

ion and MRM scan modes [3].
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Forced Degradation Studies Protocol: Forced degradation studies were conducted according to ICH

guidelines to establish the stability-indicating property of the method. The studies included:

Acidic degradation: Treatment with 0.1N HCI at room temperature for 24 hours

Alkaline degradation: Treatment with 0.1N NaOH at room temperature for 24 hours
Oxidative degradation: Treatment with 3% H202 at room temperature for 24 hours
Thermal degradation: Exposure to dry heat at 105°C for 24 hours

Photolytic degradation: Exposure to UV light (200 W h/m?) and visible light (1.2 million Ix h)

Table 2: Forced Degradation Results for Fruquintinib

Stress Condition Degradation = Major Degradation Products Remarks

Acidic hydrolysis 18.98% 6 DPs identified Extensive degradation
Oxidative stress 14.25% 3 major DPs Moderate degradation
Alkaline hydrolysis <4% - Minimal degradation
Reductive conditions <4% - Minimal degradation
Thermal degradation Minimal - Stable

Photolytic degradation Minimal - Stable

Degradation Pathway Analysis

The forced degradation studies revealed extensive degradation under acidic hydrolysis conditions with
81.02% assay remaining and six degradation products (DPs) formed. Oxidative stress resulted in moderate
degradation (14.25%) with three major DPs, while alkaline and reductive conditions resulted in minimal
degradation (<4%). In peroxide degradation, DP5 (m/z 223.1976) was identified as 6,7-
dimethoxyquinazolin-4-yl hydroperoxide, which subsequently underwent oxidative demethylation to form

DP2 (m/z 195.1444) [3].

Acid hydrolysis produced DP8 (m/z 381.3506) through N-methylamide hydrolysis, which then converted to
DP6 (m/z 353.2979) and finally to DP3 (m/z 207.1979) and DP1 (m/z 177.1443) through demethylation and
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ether cleavage. The characterization of these degradation pathways provides valuable insights for developing

stable formulations of fruquintinib and establishing appropriate storage conditions [3].

The method demonstrated excellent specificity, with baseline separation of fruquintinib from its impurities
and degradation products. Validation studies confirmed appropriate linearity (R? > 0.999) over the
concentration range of 25-150 pg/mL for fruquintinib and 0.25-1.50 pg/mL for impurities, precision

(%RSD < 0.74%), accuracy (98-102%), and sensitivity (LOD = 0.075 pg/mL) [3].

Clinical Applications and Pharmacokinetic Study
Protocol

Pharmacokinetic Study in Rat Model

The validated UPLC-MS/MS method has been successfully applied to a pharmacokinetic study of
fruquintinib in Sprague-Dawley rats. The study was conducted using eight young adult rats (2 months, 180-
220 g) who received fruquintinib orally via gavage. The drug was dissolved in 0.5% sodium carboxymethyl
cellulose to achieve a concentration of 1.0 mg/mL, and the suspension was administered at a volume of 1.0
mL/kg. Blood samples (0.3 mL) were collected via the caudal vein at the following time points after drug
administration: 0.33, 0.67, 1, 1.5, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours. The plasma was

separated by centrifugation and stored at -80°C until analysis [2].

The application of the validated method to this pharmacokinetic study demonstrated its sensitivity and
reliability in quantifying fruquintinib concentrations over a sufficient time period to fully characterize the
absorption, distribution, and elimination phases. The extended sampling time of 168 hours (7 days) was
particularly important given the relatively long half-life of fruquintinib, which has been reported to be

approximately 42-43.2 hours based on population pharmacokinetic analyses [2] [4].

Clinical Research Applications

Population Pharmacokinetic Analysis: A comprehensive population pharmacokinetic analysis

characterized sources of interpatient variability in the pharmacokinetics of fruquintinib and its major
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metabolite M11 using data from 557 subjects who received fruquintinib in five phase I/Ib studies and the
FRESCO-2 phase III study. The integrated model was a one-compartment model with first-order
absorption, lag time in absorption, and linear elimination for fruquintinib and a one-compartment model
with linear elimination for M11. The half-life of fruquintinib and M11 were estimated to be 43.2 and 54
hours, respectively. Fruquintinib demonstrated dose proportionality over the clinical dose range, and its

oral clearance and apparent volume of distribution increased with increasing body weight [4].

Drug-Drug Interaction and Food Effect Studies: A clinical study (NCT04645940) evaluated the effects of
food and concomitant rabeprazole (a proton pump inhibitor) on the pharmacokinetics of fruquintinib. The
study demonstrated that administration of fruquintinib with a high-fat meal resulted in similar systemic
exposure compared with fasted conditions. Additionally, coadministration of fruquintinib with rabeprazole
resulted in similar exposure compared with fruquintinib alone. For both evaluations, 90% confidence
intervals for the ratio of geometric least square mean of AUC and Cmax for fruquintinib and M11 were

entirely within 80-125% bounds, indicating no clinically significant effects [5].

Table 3: Key Pharmacokinetic Parameters of Fruquintinib from Clinical Studies

Parameter Value Comments

Half-life (t1/2) 43.2 hours M11 metabolite: 54 hours

Time to Cmax (Tmax) 2-3 hours Median value

Dose proportionality Linear (1-6 mg) -

Plasma protein binding ~80% -

Primary metabolic pathway CYP3A Secondary: CYP2C8, CYP2C9, CYP2C19
Effect of high-fat food No significant effect -

Effect of PPIs No significant effect Rabeprazole studied

Major metabolite M11 Metabolite-to-parent AUC ratio: 0.3
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Analytical Methods in Clinical Trials: In clinical studies, fruquintinib and its major metabolite M11
plasma samples were analyzed by a validated LC-MS/MS method with a dynamic range of 1-750 ng/mL.
The assay inter-run precision was <9.9% coefficient variability, and accuracy (% bias) ranged from -5.2% to

4.0%, demonstrating the robustness of the method for clinical sample analysis [4].

The following diagram illustrates the complete workflow for fruquintinib bioanalysis from method

development to application in pharmacokinetic studies:
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Figure 1: Workflow for Fruquintinib Bioanalysis Method Development and Application

Summary

The bioanalytical methods presented in this document provide comprehensive and validated protocols for the
quantification of fruquintinib in biological matrices. The UPLC-MS/MS method for rat plasma analysis
offers high sensitivity, selectivity, and robustness with a linear range of 1.0-1000 ng/mL, covering
therapeutically relevant concentrations. The method has been thoroughly validated according to FDA
guidelines and successfully applied to pharmacokinetic studies in rats, demonstrating its practical utility in

preclinical research [2].

The QbD-based stability-indicating UPLC method represents an advanced approach to impurity profiling
and degradation studies. The systematic implementation of QbD principles ensures method robustness and
reliability throughout the drug lifecycle. The forced degradation studies provide valuable insights into the
degradation behavior of fruquintinib and facilitate the identification and characterization of major

degradation products, which is crucial for ensuring drug product quality and safety [3].

These validated methods support the continuing research and development of fruquintinib, which has
demonstrated significant clinical benefits in the treatment of metastatic colorectal cancer and other solid
tumors. The consistency of analytical methods across preclinical and clinical studies enables reliable
correlation of pharmacokinetic data with efficacy and safety outcomes, ultimately contributing to the

optimization of fruquintinib therapy for cancer patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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